molecular formula C20H22N4OS B292015 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(4-phenyl-1-piperazinyl)acetamide

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(4-phenyl-1-piperazinyl)acetamide

Cat. No.: B292015
M. Wt: 366.5 g/mol
InChI Key: WVGRTYCCARDHGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(4-phenyl-1-piperazinyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as sulfur, nitrogen, or oxygen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(4-phenyl-1-piperazinyl)acetamide typically involves multiple steps:

    Formation of the cyclopenta[b]thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the cyano group: This step may involve the use of cyanating agents such as sodium cyanide or potassium cyanide under controlled conditions.

    Attachment of the phenylpiperazine moiety: This step involves the reaction of the intermediate compound with phenylpiperazine, often in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure may make it a candidate for use as a catalyst in organic reactions.

    Materials Science:

Biology

    Biological Probes: The compound could be used as a probe to study biological processes, particularly those involving sulfur-containing compounds.

Medicine

    Drug Development: The compound’s structure suggests potential as a lead compound in the development of new pharmaceuticals, particularly those targeting the central nervous system.

Industry

    Polymer Science:

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(4-phenyl-1-piperazinyl)acetamide would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, modulating their activity. The compound’s structure suggests potential interactions with G-protein coupled receptors (GPCRs) or ion channels.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-methylpiperazin-1-yl)acetamide
  • N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide

Uniqueness

The presence of the phenyl group in N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(4-phenyl-1-piperazinyl)acetamide may confer unique properties, such as enhanced binding affinity to certain biological targets or improved solubility in organic solvents.

Properties

Molecular Formula

C20H22N4OS

Molecular Weight

366.5 g/mol

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide

InChI

InChI=1S/C20H22N4OS/c21-13-17-16-7-4-8-18(16)26-20(17)22-19(25)14-23-9-11-24(12-10-23)15-5-2-1-3-6-15/h1-3,5-6H,4,7-12,14H2,(H,22,25)

InChI Key

WVGRTYCCARDHGG-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CN3CCN(CC3)C4=CC=CC=C4

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CN3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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